trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Chiral resolution Stereochemical purity KMO inhibitor scaffold

trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-85-3) is a chiral, disubstituted cyclohexane derivative with the defined absolute configuration (1R,2R). The molecule features a 3,5-dimethylbenzoyl ketone at the 2-position and a free carboxylic acid at the 1-position in a trans relationship across the cyclohexane ring, yielding a molecular formula of C₁₆H₂₀O₃ and a molecular weight of 260.33 g/mol.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 733742-85-3
Cat. No. B1323855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
CAS733742-85-3
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C
InChIInChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
InChIKeyGCQWXCCUUDOPHV-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-85-3): Procurement-Relevant Identity and Physicochemical Baseline


trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-85-3) is a chiral, disubstituted cyclohexane derivative with the defined absolute configuration (1R,2R) [1]. The molecule features a 3,5-dimethylbenzoyl ketone at the 2-position and a free carboxylic acid at the 1-position in a trans relationship across the cyclohexane ring, yielding a molecular formula of C₁₆H₂₀O₃ and a molecular weight of 260.33 g/mol [1]. Commercially available through research chemical suppliers including Rieke Metals (distributed by Sigma-Aldrich) and abcr GmbH at a minimum purity of 95%, the compound is catalogued primarily as a chiral building block and synthetic intermediate . Its computed physicochemical descriptors — XLogP3 of 3.4, topological polar surface area of 54.4 Ų, a single hydrogen bond donor, and three hydrogen bond acceptors — define a moderately lipophilic, low-polar-surface-area scaffold consistent with passive membrane permeability and further derivatization potential [1]. The compound belongs to the broader 2-(substituted benzoyl)-cycloalkyl-1-carboxylic acid class, which is disclosed in the patent literature as possessing kynurenine-3-hydroxylase (KMO) enzyme inhibitory activity [2].

Why Generic Substitution of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid with Regio- or Stereoisomeric Analogs Fails


Within the C₁₆H₂₀O₃ family of dimethylbenzoyl cyclohexane carboxylic acids, the specific combination of (a) the 3,5-dimethyl substitution pattern on the benzoyl ring, (b) the 1,2-substitution regiochemistry on the cyclohexane ring, and (c) the trans (1R,2R) relative stereochemistry defines a structurally unique chemical entity that is non-interchangeable with any of its regioisomers or diastereomers [1]. Even compounds sharing the identical molecular formula — such as the cis diastereomer cis-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3, 1R,2S configuration) or trans-configured positional isomers bearing the benzoyl group at the 4-position of the ring — present distinct spatial orientations of the ketone and carboxylic acid pharmacophoric elements, altered dipole vectors, and divergent crystal packing and solubility properties . In the biological context of this compound class, the patent literature explicitly links the 1,2-trans-cyclohexyl substitution geometry to KMO inhibitory activity; replacing the 3,5-dimethylbenzoyl substituent with a 2,4-dimethyl or other regioisomeric benzoyl group, shifting the benzoyl attachment from the 2- to the 4-position, or inverting the relative stereochemistry from trans to cis is expected to produce a different molecule with an uncharacterized activity profile that cannot be assumed equivalent in any biological or synthetic application [2].

Product-Specific Quantitative Evidence Guide for trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Procurement Decisions


Stereochemical Identity: Defined (1R,2R) Absolute Configuration Versus Cis Diastereomer or Racemic Enantiomer Mixtures

The target compound is catalogued with the defined absolute configuration (1R,2R) as verified by its IUPAC name (1R,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid and InChI stereochemical layer (/t13-,14-/m1/s1) [1]. In contrast, the closest cis diastereomer — cis-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3) — carries the (1R,2S) or (1S,2R) configuration, placing the benzoyl ketone and carboxylic acid on the same face of the cyclohexane ring . Additionally, the Sigma-Aldrich/Rieke Metals listing explicitly notes that 'all chiral compounds contain a mixture of enantiomers i.e. not chirally pure,' indicating that the commercially supplied material contains both (1R,2R) and (1S,2S) enantiomers but retains trans relative stereochemistry, distinguishing it from the cis racemate . No quantitative enantiomeric excess (e.e.) data are provided on vendor certificates of analysis, representing an important procurement caveat for applications requiring single-enantiomer purity.

Chiral resolution Stereochemical purity KMO inhibitor scaffold Diastereomer differentiation

Unique Benzoyl Substitution Pattern: 3,5-Dimethyl vs 2,4-Dimethyl Regioisomer Comparison

The target compound carries a 3,5-dimethyl substitution pattern on the benzoyl aromatic ring as confirmed by its canonical SMILES CC1=CC(C)=CC(C(=O)[C@@H]2CCCC[C@H]2C(=O)O)=C1 . The closest commercially available trans-configured analog with the same 1,2-cyclohexane geometry but a different benzoyl substitution pattern is trans-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-81-9), which bears methyl groups at the 2- and 4-positions ortho and para to the ketone carbonyl . The 3,5-substitution pattern places both methyl groups meta to the carbonyl, resulting in distinct electronic effects (no ortho steric hindrance, different resonance contributions) and a different molecular electrostatic potential surface compared to the 2,4-dimethyl regioisomer. In the parent patent, the generic Formula (I) encompasses both substitution patterns, but their differentiated biological activity within the KMO inhibition class is not publicly disclosed at the individual compound level [1].

Regioisomer differentiation Structure-activity relationship Dimethyl substitution pattern Aromatic substitution effects

Cyclohexane Ring Substitution Regiochemistry: 1,2-Trans vs 1,4-Trans Positional Isomer Distinction for KMO-Targeted Research

The target compound features benzoyl substitution at the cyclohexane 2-position in a 1,2-relationship to the carboxylic acid. A distinct sub-family within this compound class consists of 1,4-disubstituted analogs such as trans-4-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 736136-23-5), where the benzoyl group is attached at the 4-position . In the 1,2-isomer, the ketone carbonyl and carboxylic acid are positioned on adjacent ring carbons with a defined dihedral angle governed by the trans diequatorial conformation; in the 1,4-isomer, these functional groups are separated by two additional carbon-carbon bonds, producing a fundamentally different spatial separation and orientation of the two hydrogen-bond-capable moieties. The KMO inhibitory pharmacophore disclosed in WO 98/040344 specifically requires the 2-substituted cycloalkyl arrangement, meaning the 1,4-substituted isomers fall outside the structural scope of this patent and represent a distinct chemotype with unknown relevance to KMO [1].

KMO inhibitor scaffold Positional isomer Ring substitution regiochemistry Pharmacophore geometry

KMO Enzyme Inhibitory Class Membership Confirmed by Patent Disclosure, with UPF-648 as Within-Class Benchmark

The compound class 2-(substituted benzoyl)-cycloalkyl-1-carboxylic acid is explicitly disclosed in WO 98/040344 as possessing kynurenine-3-hydroxylase (KMO) enzyme inhibitory activity [1]. This patent serves as the foundational intellectual property covering the target compound and its analogs as KMO inhibitors. Within this therapeutic target space, the most extensively characterized reference compound is UPF-648 ((1S,2S)-2-(3,4-dichlorobenzoyl)-cyclopropane-1-carboxylic acid, CAS 213400-34-1), a structurally related cyclopropane analog in the same chemical series, which has been independently validated as a potent KMO inhibitor with a reported IC₅₀ of 20–40 nM . UPF-648 represents a within-class benchmark for target engagement, although it employs a cyclopropane rather than cyclohexane core and a 3,4-dichloro rather than 3,5-dimethyl benzoyl substitution. No publicly available head-to-head comparative KMO inhibition data exist between the target compound and UPF-648 or any other compound from this class. The IC₅₀ of the target compound against KMO has not been reported in the peer-reviewed literature or public patent examples.

Kynurenine 3-monooxygenase KMO inhibition Neuroprotection Tryptophan metabolism

Physicochemical Differentiation: Computed LogP and Polar Surface Area Benchmarking Against Closest-Evidence Analogs

The target compound has a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 54.4 Ų, as reported in PubChem [1]. These values position the compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five and Veber's rules (TPSA < 140 Ų, LogP < 5), and are consistent with the profile expected for a CNS-penetrant KMO inhibitor [2]. While these are computed rather than experimentally measured values, they provide a quantitative basis for comparison across the dimethylbenzoyl cyclohexane carboxylic acid series. The cis diastereomer (CAS 733742-69-3) shares the identical molecular formula and therefore identical computed LogP and TPSA values, meaning that any differentiation in solubility, permeability, or protein binding between trans and cis isomers would arise from differences in three-dimensional molecular shape, dipole moment orientation, and crystal lattice energy rather than from these 2D descriptors. No experimental logD, solubility, or permeability data have been identified in the public domain for this compound.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling Permeability prediction

Commercial Availability and Supply Chain Differentiation: Trans Isomer vs Cis Diastereomer Procurement Status

The target trans compound (CAS 733742-85-3) is commercially available from multiple suppliers including Rieke Metals/Sigma-Aldrich, abcr GmbH (catalogue AB167143, 95% purity), and Fluorochem, though the CymitQuimica listing is marked as 'Discontinued' . By contrast, the cis diastereomer (CAS 733742-69-3) is listed as a distinct catalogue item from separate suppliers including Santa Cruz Biotechnology, indicating these two compounds are treated as independent, non-substitutable products in the research chemical supply chain . The trans compound is stored sealed in dry conditions at 2–8 °C and shipped at room temperature, per supplier specifications . No biological activity certification or potency guarantee is provided by any commercial supplier for either diastereomer.

Commercial availability Supply chain Research chemical sourcing Discontinued products

Recommended Research and Industrial Application Scenarios for trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-85-3)


Kynurenine 3-Monooxygenase (KMO) Inhibitor Tool Compound Synthesis and SAR Exploration

The compound is a member of the 2-(substituted benzoyl)-cycloalkyl-1-carboxylic acid class disclosed in WO 98/040344 as possessing KMO inhibitory activity [1]. Its defined (1R,2R) trans stereochemistry and 3,5-dimethylbenzoyl substitution make it a specific structural entry point for exploring the SAR of the benzoyl aromatic substitution pattern within the KMO pharmacophore. Researchers can use this compound to probe the electronic and steric effects of meta,meta-dimethyl substitution on KMO potency relative to the more extensively characterized 3,4-dichloro-substituted benchmark UPF-648 (IC₅₀ = 20–40 nM) , though independent in vitro KMO assay data would need to be generated as the compound's IC₅₀ has not been publicly reported.

Chiral Building Block for Asymmetric Synthesis of Conformationally Restricted Bioactive Molecules

The (1R,2R) trans-1,2-disubstituted cyclohexane framework provides a rigid, conformationally defined scaffold with the carboxylic acid available for amide or ester coupling and the aryl ketone available for reduction, reductive amination, or organometallic addition chemistry [1]. The 3,5-dimethyl substitution pattern eliminates ortho steric hindrance near the ketone carbonyl, potentially facilitating reactions at this position compared to 2,4-dimethyl regioisomers. This compound is catalogued in supplier inventories explicitly for use as a building block in organic synthesis and as a reagent in chemical transformations .

Stereochemical Probe in Diastereoselective Reaction Development

The trans (1R,2R) configuration places the benzoyl ketone and carboxylic acid in a predictable diequatorial orientation on the cyclohexane chair, establishing a well-defined chiral environment suitable for studying substrate-controlled diastereoselectivity in reactions at either functional group [1]. When compared with the corresponding cis diastereomer (CAS 733742-69-3), the pair constitutes a matched stereochemical probe set for evaluating the influence of relative stereochemistry on reaction outcomes, crystal packing, or chiral recognition phenomena, though commercial supply of the trans isomer as a racemic mixture (both enantiomers) must be accounted for in stereochemical studies .

1,2- trans-Cyclohexane Pharmacophore Reference in Neuroscience Target Class Screening

Within the broader landscape of cyclohexane carboxylic acid derivatives with CNS-relevant biological profiles, this compound occupies a specific structural niche defined by its 1,2- trans stereochemistry and 3,5-dimethylbenzoyl substitution [1]. The KMO enzyme is a validated target in neurodegenerative disease research, including Huntington's disease, where inhibitors have shown modulation of neurotoxic quinolinic acid and neuroprotective kynurenic acid levels . This compound may serve as a structurally distinct entry point for KMO-focused screening cascades, provided that its target engagement is independently confirmed by the end user, given the current absence of publicly disclosed potency data.

Quote Request

Request a Quote for trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.